![molecular formula C24H33N5O7 B2746897 ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1351586-48-5](/img/structure/B2746897.png)
ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including an ethyl ester, a piperazine ring, and a 1H-benzo[d]imidazole group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 1H-benzo[d]imidazole group, for example, is a bicyclic compound consisting of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester, piperazine, and 1H-benzo[d]imidazole groups. Each of these groups can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents .Scientific Research Applications
Antimycobacterial Activity
Compounds similar to the query have been designed and synthesized for their potential antimycobacterial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the potential for such compounds in tuberculosis treatment (Lv et al., 2017).
Synthesis and Reactivity
Research has explored the synthesis of various heterocyclic compounds, including those related to the query compound, focusing on their potential reactivity and applications. This includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, which could offer insights into new synthetic routes and applications (Mohamed, 2014; Mohamed, 2021).
Antiviral and Antimicrobial Studies
Several studies have focused on the antiviral and antimicrobial properties of compounds structurally similar to the query compound. For example, derivatives of nitroimidazole and piperazine have been synthesized and evaluated for their anti-HIV activities (Al-Masoudi et al., 2007). Additionally, novel piperidine substituted benzothiazole derivatives have been synthesized and evaluated for their biological properties, including antimicrobial activity (Shafi et al., 2021).
Antioxidant and Anticorrosive Additives
Compounds with functionalities similar to the query have been evaluated for their potential as antioxidant and anticorrosive additives for lubricating oils, underscoring the diversity of applications beyond biomedical research (Habib et al., 2012).
ACAT Inhibitors for Disease Treatment
Research into acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors for the treatment of diseases involving ACAT-1 overexpression has identified compounds with structural similarities to the query as potential clinical candidates, highlighting the therapeutic applications of such molecules (Shibuya et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3.C2H2O4/c1-2-30-22(29)26-13-11-25(12-14-26)21(28)16-24-9-7-18(8-10-24)15-27-17-23-19-5-3-4-6-20(19)27;3-1(4)2(5)6/h3-6,17-18H,2,7-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUDPYZHMWKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)
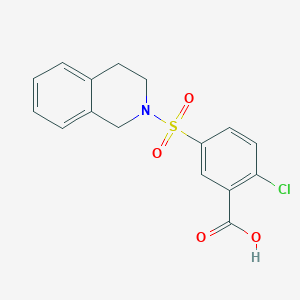
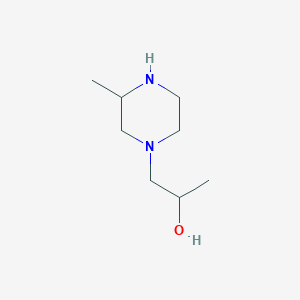
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
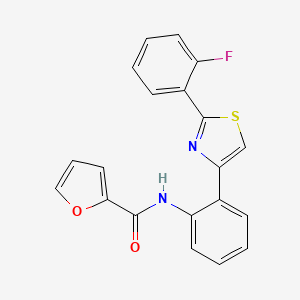
![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

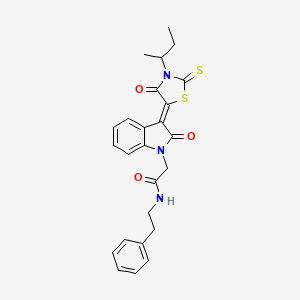
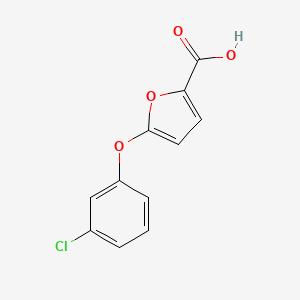
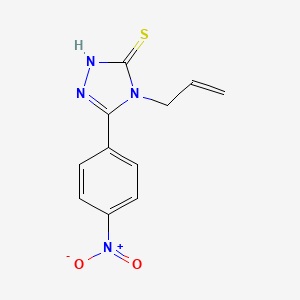
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)
